molecular formula C17H15ClN4O2 B11447456 6-(4-Chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol

6-(4-Chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11447456
M. Wt: 342.8 g/mol
InChI Key: OSRVBCGKXIMSHV-UHFFFAOYSA-N
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Description

6-[(4-CHLOROPHENYL)METHYL]-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that features a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:

    Formation of the triazine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(4-CHLOROPHENYL)METHYL]-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

6-[(4-CHLOROPHENYL)METHYL]-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-[(4-CHLOROPHENYL)METHYL]-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-METHYLPHENYL)METHYL]-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • 6-[(4-FLUOROPHENYL)METHYL]-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Uniqueness

6-[(4-CHLOROPHENYL)METHYL]-3-[(3-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to the presence of both the 4-chlorophenyl and 3-methoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15ClN4O2/c1-24-14-4-2-3-13(10-14)19-17-20-16(23)15(21-22-17)9-11-5-7-12(18)8-6-11/h2-8,10H,9H2,1H3,(H2,19,20,22,23)

InChI Key

OSRVBCGKXIMSHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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